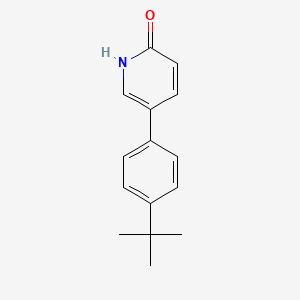

2-Hydroxy-5-(4-T-butylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)13-7-4-11(5-8-13)12-6-9-14(17)16-10-12/h4-10H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJJDTSSDZNVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604834 | |

| Record name | 5-(4-tert-Butylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111106-16-1 | |

| Record name | 5-(4-tert-Butylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Hydroxy 5 4 T Butylphenyl Pyridine and Analogues

Established Synthetic Pathways to 2-Hydroxypyridine (B17775) and Phenylpyridine Scaffolds

The creation of the fundamental building blocks for the target molecule involves well-documented chemical transformations, starting from readily available precursors.

Halogenated pyridines are versatile starting materials for producing both 2-hydroxypyridine and phenylpyridine cores. The halogen atom, typically chlorine or bromine, serves as a leaving group for substitution or as a handle for cross-coupling reactions.

For the synthesis of 2-hydroxypyridine, a common method is the hydrolysis of a 2-halopyridine. One effective process involves reacting 2-chloropyridine (B119429) with a concentrated aqueous potassium hydroxide (B78521) solution in the presence of a tertiary alcohol, such as tertiary butyl alcohol or tertiary amyl alcohol, at reflux temperatures. google.comgoogle.com This method provides high-purity 2-hydroxypyridine with a superior yield compared to older methods that required harsh conditions, such as hydrolysis in concentrated hydrochloric acid at 150°C under pressure. google.com The tertiary alcohol is crucial, as its absence prevents the reaction between 2-chloropyridine and the alkali hydroxide from occurring at reflux. google.comgoogle.com

The phenylpyridine scaffold can be synthesized from halogenated precursors via organometallic reactions. A traditional method for preparing 2-phenylpyridine (B120327) involves the reaction of phenyllithium, generated from bromobenzene (B47551) and lithium metal, with dry pyridine (B92270). rsc.orggoogle.com More modern and versatile approaches, which will be discussed in detail in section 2.2, utilize transition metal-catalyzed cross-coupling reactions where a halopyridine is coupled with a phenyl-containing organometallic reagent.

A review of the scientific literature does not reveal established, high-yield synthetic pathways for the direct construction of the 2-Hydroxy-5-(4-T-butylphenyl)pyridine scaffold commencing from 6-t-butyl-2-hydroxynicotinonitrile or 4-t-butyl-2-hydroxybenzonitrile. However, the chemistry of the nitrile functional group on aromatic rings points to its potential role as a synthetic handle. The nitrile group can be converted to other functionalities or removed entirely.

Known reactions for aromatic nitriles include:

Hydrolysis : Cyanopyridines can be hydrolyzed under basic or acidic conditions, often at high temperatures, to yield the corresponding pyridinecarboxamides and subsequently carboxylic acids (e.g., nicotinic acid). google.comresearchgate.netmdpi.com

Reductive Decyanation : The C-CN bond can be cleaved to replace the nitrile group with a hydrogen atom. This transformation can be achieved using various methods, including alkali metals in liquid ammonia (B1221849), transition metal catalysis (e.g., rhodium or nickel), or hydride reagents. rsc.orgnih.govpsu.eduorganic-chemistry.org

These transformations suggest that a precursor like 6-t-butyl-2-hydroxynicotinonitrile could potentially be converted to a 2-hydroxy-6-t-butylpyridine intermediate via reductive decyanation, although this specific multi-step pathway to the target molecule is not documented as an established route.

Functional Group Transformations and Derivatization

Once the this compound core is assembled, it can undergo various functional group transformations to produce a range of analogues. The reactivity is dominated by the 2-hydroxypyridine moiety, which exists in a tautomeric equilibrium with its 2-pyridone form.

The position of this equilibrium is influenced by the solvent; non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents favor the 2-pyridone form. This tautomerism is crucial as it offers two sites for reaction: the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridone ring.

Key derivatization strategies include:

O-Alkylation/O-Acylation : Reaction at the oxygen atom of the 2-hydroxypyridine tautomer yields pyridyl ethers or esters. This typically occurs under conditions that favor the hydroxy form or by using specific reagents that react preferentially at the oxygen.

N-Alkylation/N-Acylation : Reaction at the nitrogen atom of the 2-pyridone tautomer produces N-substituted 2-pyridones. Specific N-alkylation of 2-hydroxypyridines has been achieved by reacting them with organohalides under catalyst- and base-free conditions, which proceeds through a pyridyl ether intermediate. nih.gov

Conversion of the Hydroxyl Group : The hydroxyl group can be converted into a better leaving group, such as a triflate or halide. This transformation allows for subsequent nucleophilic substitution or further cross-coupling reactions at the 2-position, enabling the synthesis of a diverse library of analogues.

Ring Halogenation : Although the pyridine ring is generally electron-deficient, selective halogenation can be achieved using specialized reagents, providing additional handles for further diversification through cross-coupling reactions.

The interplay between the tautomeric forms allows for selective functionalization, providing access to a wide array of derivatives for further study.

Advanced Spectroscopic Characterization and Theoretical Investigations of Electronic Structure

Vibrational Spectroscopy (FT-IR, FT-Raman) and Mode Assignment

Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the molecular structure of a compound. The analysis of the FT-IR and FT-Raman spectra of 2-Hydroxy-5-(4-T-butylphenyl)pyridine provides a detailed fingerprint of its vibrational modes. The assignments of these modes are often complex and are typically supported by DFT calculations, which help in correlating the experimental frequencies with specific atomic motions. nih.govresearchgate.net

The spectrum can be divided into several key regions corresponding to the vibrations of the different molecular moieties: the hydroxyl group, the pyridine (B92270) ring, the phenyl ring, and the t-butyl group.

Hydroxyl Group Vibrations: A prominent, broad absorption band in the FT-IR spectrum, typically in the range of 3400-3200 cm⁻¹, is characteristic of the O-H stretching vibration, indicative of intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyridine and phenyl rings are expected to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl groups within the t-butyl substituent give rise to strong bands in the 2960-2870 cm⁻¹ range.

Ring Stretching Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine and phenyl rings are observed in the 1620-1400 cm⁻¹ region. These bands are often intense in both FT-IR and FT-Raman spectra and are diagnostic for the aromatic skeleton.

In-plane and Out-of-plane Bending: The region below 1400 cm⁻¹ is more complex, containing C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. The specific substitution patterns on the rings influence the exact positions of these bands.

A detailed assignment of the most significant vibrational modes, based on data from similar pyridine derivatives, is presented below. researchgate.net

Table 1: Assignment of Major Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) Range | Assignment | Vibrational Mode |

|---|---|---|

| 3400-3200 | ν(O-H) | O-H stretching |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 2965-2950 | νₐₛ(CH₃) | t-butyl asymmetric C-H stretching |

| 2875-2865 | νₛ(CH₃) | t-butyl symmetric C-H stretching |

| 1620-1580 | ν(C=C/C=N) | Pyridine ring stretching |

| 1590-1550 | ν(C=C) | Phenyl ring stretching |

| 1480-1440 | δₐₛ(CH₃) | t-butyl asymmetric C-H bending |

| 1400-1300 | δ(O-H) | O-H in-plane bending |

| 1370-1360 | δₛ(CH₃) | t-butyl symmetric C-H bending |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

Aromatic Protons: The protons on the pyridine and phenyl rings will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) would allow for the exact assignment of each proton. The two doublets for the para-substituted phenyl ring and the distinct signals for the three protons on the substituted pyridine ring would confirm the substitution pattern.

Hydroxyl Proton: The hydroxyl proton (O-H) signal can appear over a broad range and may be a sharp or broad singlet, depending on the solvent, concentration, and temperature.

t-Butyl Protons: The nine equivalent protons of the t-butyl group will give rise to a sharp, intense singlet in the aliphatic region, typically around δ 1.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The carbon atoms of the pyridine and phenyl rings are expected to resonate in the δ 110-160 ppm range. The carbon attached to the hydroxyl group (C-OH) would be significantly deshielded.

t-Butyl Carbons: The spectrum will show two signals for the t-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

The predicted chemical shifts based on standard substituent effects are summarized in the table below. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 8.2 | 110 - 160 |

| Phenyl Ring Protons | 7.3 - 7.6 | 125 - 150 |

| OH Proton | Variable (e.g., 9.0 - 11.0) | N/A |

| t-Butyl Protons (CH₃) | ~1.3 | ~31 |

| t-Butyl Quaternary Carbon | N/A | ~34 |

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties reveal information about the electronic transitions within the molecule and its behavior upon photoexcitation.

The UV-Vis absorption spectrum of this compound is dictated by its conjugated π-electron system, which extends across both the pyridine and phenyl rings. The spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. orientjchem.org

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For this molecule, strong absorption bands are expected in the 250-350 nm range, characteristic of conjugated aromatic systems. The extended conjugation between the two rings generally leads to a bathochromic (red) shift compared to the individual pyridine and benzene (B151609) chromophores. utoronto.ca

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. These bands may be observed as shoulders on the more intense π → π* bands and are often sensitive to solvent polarity.

The solvent environment can influence the position and intensity of these absorption bands. Polar solvents may cause shifts in the λₘₐₓ values due to differential stabilization of the ground and excited states.

Many pyridine derivatives with extended conjugation exhibit fluorescence. Upon absorption of UV light, this compound is expected to exhibit photoluminescence.

The emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition. A key characteristic is the Stokes shift , which is the difference in wavelength (or energy) between the absorption maximum (λₐₑₛ) and the emission maximum (λₑₘ). A significant Stokes shift is often desirable for applications in fluorescence-based sensing and imaging. The fluorescence quantum yield, which measures the efficiency of the emission process, is another important parameter that can be determined. The emission properties, including the wavelength and intensity, can also be highly sensitive to the solvent polarity, pH, and the potential for excited-state intramolecular proton transfer (ESIPT) due to the presence of the hydroxyl group adjacent to the pyridine nitrogen. nih.gov

Quantum Chemical Computations for Molecular Geometry and Electronic Properties (Density Functional Theory (DFT))

Quantum chemical computations, particularly those using Density Functional Theory (DFT), are essential for complementing and interpreting experimental data. nih.govnih.gov DFT calculations can accurately predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties, providing a deeper understanding of the molecule's structure-property relationships. researchgate.netnih.gov The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is a widely used and reliable method for such calculations on organic molecules. nih.goveurjchem.com

A crucial first step in any theoretical investigation is geometry optimization, which involves finding the minimum energy conformation of the molecule. nih.gov For this compound, a key structural parameter is the dihedral angle between the planes of the pyridine and phenyl rings. researchgate.net This angle determines the extent of π-conjugation between the two rings; a smaller angle (closer to planar) implies stronger conjugation, which directly impacts the electronic properties.

The optimization process yields precise values for all bond lengths and bond angles. The calculated C-C bond lengths within the aromatic rings are expected to be intermediate between typical single and double bonds, confirming their aromatic character. The C-N bond lengths in the pyridine ring and the C-O bond of the hydroxyl group can also be accurately determined. These theoretical parameters provide a detailed three-dimensional picture of the molecule in its most stable energetic state.

Table 3: Selected Theoretically Predicted Geometrical Parameters for this compound

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| d(C-C) | Bond length in phenyl ring | ~1.39 - 1.41 Å |

| d(C-N) | Bond length in pyridine ring | ~1.34 - 1.38 Å |

| d(C-O) | Bond length of hydroxyl group | ~1.36 Å |

| d(C-C) | Bond length connecting the two rings | ~1.48 Å |

| ∠(C-N-C) | Bond angle in pyridine ring | ~117° - 119° |

| ∠(C-C-C) | Bond angle in phenyl ring | ~119° - 121° |

Values are estimates based on DFT calculations of similar biaryl compounds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

For this compound, theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the energy levels and spatial distributions of these frontier orbitals. The spatial distribution of the HOMO would indicate the regions of the molecule most susceptible to electrophilic attack, while the LUMO distribution highlights the areas prone to nucleophilic attack.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring, particularly around the oxygen and nitrogen atoms and the aromatic π-system. The LUMO, conversely, would likely be distributed across the π-conjugated system of both the pyridine and the phenyl rings.

A hypothetical representation of the FMO analysis for this compound is presented below:

| Orbital | Energy (eV) | Spatial Distribution Highlights |

| LUMO+1 | -0.52 | Distributed over the entire molecule, with significant lobes on the butyl group. |

| LUMO | -1.98 | Concentrated on the pyridine and phenyl rings, indicating susceptibility to nucleophilic attack. |

| HOMO | -6.25 | Primarily located on the hydroxypyridine moiety, suggesting it is the main site for electron donation. |

| HOMO-1 | -7.15 | Delocalized across the phenyl ring and the pyridine ring. |

The calculated HOMO-LUMO energy gap (ΔE) for this compound would be approximately 4.27 eV, indicating a molecule with considerable stability.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Active Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. thaiscience.info The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would reveal the most electron-rich area to be around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would be depicted as a region of high positive potential (blue), indicating its susceptibility to nucleophilic attack. The aromatic rings would exhibit a gradient of potential, reflecting the delocalized π-electron system.

This analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis and offering a more intuitive picture of its electrostatic interactions. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds by transforming the canonical molecular orbitals into a set of localized natural bond orbitals. nih.govnih.gov The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. Key interactions would include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the pyridine ring (n → π). Similarly, delocalization from the π-orbitals of the phenyl ring to the antibonding π-orbitals of the pyridine ring (π → π*) would also be a significant stabilizing factor.

A hypothetical summary of the most significant NBO interactions for this compound is provided in the table below:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O | π(C-C)pyridine | 25.5 | Lone Pair Delocalization |

| LP(1) N | π(C-C)pyridine | 20.1 | Lone Pair Delocalization |

| π(C-C)phenyl | π(C-C)pyridine | 15.8 | π-Conjugation |

| σ(C-H)butyl | σ(C-C)phenyl | 2.3 | Hyperconjugation |

Molecular Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energies, Chemical Hardness, Electrophilicity Index)

Molecular reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Fukui functions (f(r)) are particularly useful for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netd-nb.info The function f+(r) indicates the propensity of a site to undergo a nucleophilic attack, while f-(r) points to the site for an electrophilic attack.

For this compound, the calculated reactivity descriptors would provide a comprehensive picture of its chemical behavior.

A table of hypothetical global reactivity descriptors is presented below:

| Parameter | Value |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.98 |

| Energy Gap (ΔE) | 4.27 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.98 |

| Chemical Hardness (η) | 2.135 |

| Global Softness (S) | 0.234 |

| Electrophilicity Index (ω) | 2.45 |

The Fukui functions would likely indicate that the oxygen and nitrogen atoms are the most susceptible to electrophilic attack, while certain carbon atoms in the pyridine ring are more prone to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and for simulating their UV-Vis absorption spectra. mdpi.comresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and the nature of the electronic transitions (e.g., π → π, n → π). researchgate.netnih.gov

For this compound, a TD-DFT calculation would likely predict strong absorption bands in the UV region, corresponding to π → π* transitions within the conjugated system of the pyridine and phenyl rings. The presence of the hydroxyl group and the nitrogen atom might also give rise to weaker n → π* transitions.

A hypothetical summary of the simulated UV-Vis spectral data for this compound is shown below:

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 310 | 0.45 | HOMO → LUMO | π → π |

| 265 | 0.28 | HOMO-1 → LUMO | π → π |

| 220 | 0.15 | HOMO → LUMO+1 | π → π* |

The simulated spectrum provides valuable information about the electronic structure of the molecule and can be used to interpret experimental spectroscopic data.

Photophysical Properties and Luminescent Behavior

Investigation of Absorption and Emission Maxima and Wavelength Shifts

The electronic absorption and emission spectra of 2-hydroxy-5-arylpyridines are characterized by transitions involving the π-electron system of the aromatic rings. While specific data for 2-Hydroxy-5-(4-T-butylphenyl)pyridine is not extensively documented, the behavior of related 5-aryl-2,2'-bipyridines can provide insights. For these compounds, a noticeable bathochromic (red) shift is observed in both absorption and emission spectra as the π-conjugation of the aryl substituent increases.

In nonpolar solvents, molecules of this class typically exhibit absorption maxima corresponding to π-π* transitions. The emission spectra often show a significant Stokes shift, which is the difference between the absorption and emission maxima. This shift is indicative of a substantial structural reorganization in the excited state. For instance, in related 2-amino-3-cyanopyridine (B104079) derivatives, wavelength shifts are observed between 350 and 437 nm depending on the solvent. sciforum.net

Table 1: Representative Absorption and Emission Data for Analogous Pyridine (B92270) Derivatives in Various Solvents

| Solvent | Analogous Compound Class | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Dichloromethane | 5,7-diphenylquinoline | 335 | 382.4 | 47.4 |

| Dichloromethane | 2,5,7-triphenylquinoline | 350 | 393.6 | 43.6 |

Note: The data presented in this table is for analogous compounds and is intended to be illustrative of the general photophysical behavior.

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

The presence of an electron-donating group (the hydroxyl group on the pyridine ring) and an extensive π-system allows for the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In the excited state, electron density can shift from the hydroxyl-bearing pyridine ring to the phenyl substituent. This charge redistribution leads to a more polar excited state compared to the ground state.

This ICT character is often evidenced by the solvatochromic behavior of the compound, where the emission maximum shifts to longer wavelengths in more polar solvents. This is because polar solvents can stabilize the polar excited state more effectively than the less polar ground state, thus lowering the energy of the emitted photon.

Determination of Photoluminescence Quantum Yields and Excited State Lifetimes

The photoluminescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many hydroxypyridine derivatives, the quantum yield can be highly dependent on the molecular structure and the solvent environment. For example, some aminopyridine derivatives exhibit high quantum yields, making them suitable for fluorescent probes. mdpi.com In contrast, compounds that undergo efficient non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT), may have lower quantum yields in solution.

For instance, 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles have been reported to have low fluorescence quantum yields in acetonitrile (B52724) solutions but high quantum yields of up to 92.9% in the solid state as powders. chimicatechnoacta.ru The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent molecules, lifetimes are typically on the order of nanoseconds. In related systems, excited-state lifetimes have been shown to decrease in more polar solvents due to an increase in non-radiative deactivation rates. nih.gov

Table 2: Illustrative Quantum Yields and Lifetimes for Related Compounds

| Compound Class | Conditions | Quantum Yield (Φf) |

|---|---|---|

| Aminopyridine derivative | - | > 0.40 |

| 4,5-diaryl-3-hydroxy-2,2'-bipyridine | Acetonitrile solution | Low |

Note: This data is based on analogous compounds and serves as a representative example.

Elucidation of the Influence of Substituents and Solvent Effects on Photophysical Characteristics

The photophysical properties of this compound are significantly influenced by both the nature of its substituent and the surrounding solvent. The tert-butyl group on the phenyl ring is an electron-donating group which can enhance the electron density of the π-system and may influence the ICT character of the molecule.

Solvent effects, or solvatochromism, are particularly pronounced in compounds with a significant change in dipole moment upon excitation. nih.gov An increase in solvent polarity generally leads to a red shift in the emission spectrum of molecules with a more polar excited state. nih.gov This is due to the stabilization of the charge-separated excited state by the polar solvent molecules. This phenomenon is a hallmark of ICT. nih.gov For some pyridine-based dyes, a reversal in solvatochromism has been observed and is attributed to hydrogen bonding interactions with the solvent. researchgate.net

Studies on Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

The 2-hydroxypyridine (B17775) moiety is a classic motif for Excited State Intramolecular Proton Transfer (ESIPT). Upon absorption of light, the hydroxyl proton can be transferred to the nitrogen atom of the pyridine ring, forming a transient keto-tautomer. This process is often very fast and can lead to a large Stokes shift in the emission spectrum, as the emission occurs from this tautomeric form.

The ESIPT process can be inhibited by protonation of the pyridine ring with acid, which can lead to a "switch-on" of fluorescence from the original enol form. nih.gov The efficiency of ESIPT can be influenced by the planarity of the molecule in the excited state and the strength of the intramolecular hydrogen bond. nih.gov In some related hydroxyphenyl pyrimidine (B1678525) systems, the absence of the hydroxyl group leads to the quenching of this emission pathway and results in violet or blue luminescence from the non-tautomerized form. nih.gov

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Potential Binding Modes (e.g., Bidentate Chelation of 2-Hydroxypyridine)

The 2-hydroxypyridine (B17775) framework is a classic bidentate ligand. Following deprotonation of the hydroxyl group, it typically coordinates to metal ions through both the exocyclic oxygen and the endocyclic nitrogen atom, forming a stable five-membered chelate ring. rsc.orgresearchgate.net This [N,O] bidentate chelation is the most common binding mode and is analogous to the coordination of well-known ligands like carboxylates. wikipedia.org

Beyond simple chelation, the 2-pyridonate ligand can exhibit more complex binding modes, including:

Monodentate N-coordination: The ligand binds solely through the pyridine (B92270) nitrogen.

Monodentate O-coordination: The ligand binds only through the pyridonate oxygen.

Bridging Coordination: The ligand can bridge two or more metal centers. This is often seen in polynuclear complexes and coordination polymers, where it can adopt μ-O,N or μ-O,O coordination modes. rsc.org

The introduction of a 5-(4-T-butylphenyl) substituent significantly modifies the ligand's properties. The bulky tert-butyl group enhances solubility in nonpolar organic solvents, while the phenyl ring introduces the potential for π-π stacking interactions, which can play a crucial role in the self-assembly of supramolecular structures. This substituent can also exert steric influence on the coordination sphere of the metal center, potentially affecting the geometry of the resulting complexes and their aggregation state.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2-hydroxypyridine-based ligands typically involves the reaction of the protonated ligand with a metal salt or precursor, often in the presence of a base to facilitate deprotonation. The choice of metal, solvent, and stoichiometry dictates the final structure of the complex.

While specific studies on 2-hydroxy-5-(4-T-butylphenyl)pyridine with Group 4 metals are not extensively documented, the reactivity of the parent 2-hydroxypyridine (H-PyO) with Group 4 metal alkoxides, [M(OR)₄], provides significant insight. These reactions yield a diverse family of compounds whose structures are highly dependent on the stoichiometry and the steric bulk of the alkoxide ligands.

The reaction of [M(OR)₄] (where M = Ti, Zr, Hf) with H-PyO leads to the substitution of alkoxide ligands with pyridonate ligands. The resulting complexes often feature dinuclear structures where pyridonate and alkoxide groups bridge the two metal centers. For example, titanium complexes can form dimers like [(OPri)₂(PyO-κ²(O,N))Ti(μ-OPri)]₂. Zirconium and hafnium form analogous dinuclear species, often with the general formula [(OR)₂M(μ(O)-PyO-κ²(N,O))₂(μ-OR)M(OR)₃]. The structural diversity is notable, with monomeric, dinuclear, and even oxo-based tetranuclear clusters being isolated, showcasing the versatile binding capabilities of the pyridonate ligand.

Table 1: Representative Structural Motifs in Group 4 Metal-Pyridonate Chemistry

| Metal | Structural Motif | Coordination Mode of Pyridonate (PyO) |

| Ti | Dinuclear | Bidentate chelation (κ²-O,N), bridging |

| Zr | Dinuclear | Bidentate chelation (κ²-O,N), bridging |

| Hf | Dinuclear | Bidentate chelation (κ²-O,N), bridging |

| Ti | Monomeric | Bidentate chelation (κ²-O,N) and monodentate (η¹-O) |

Data based on studies of 2-hydroxypyridine.

2-Hydroxypyridine derivatives readily form stable complexes with a wide range of d-block transition metals. The synthesis typically involves reacting the ligand with a suitable metal salt, such as a halide, nitrate, or acetate, in an appropriate solvent like methanol (B129727) or ethanol. jocpr.comjscimedcentral.com

Nickel(II) Complexes: With a d⁸ electron configuration, Ni(II) forms complexes with various geometries, including six-coordinate octahedral and four-coordinate square planar. jscimedcentral.com With 2-hydroxypyridonate ligands, homoleptic complexes of the type [Ni(PyO)₂] or solvated species are common. The coordination environment is often a distorted octahedron, which can be achieved through the coordination of solvent molecules or the formation of polymeric structures. researchgate.net For instance, the complex of Ni(II) with 2-hydroxy-pyridine-N-oxide 2-isothionate features a distorted octahedral geometry with four oxygen and two nitrogen atoms coordinating the nickel center. researchgate.net

Copper(I) and Copper(II) Complexes: Copper can form complexes in both +1 and +2 oxidation states. Cu(I) has a d¹⁰ configuration and typically forms tetrahedral or linear complexes. jscimedcentral.com Cu(II), with a d⁹ configuration, commonly forms square planar or distorted octahedral complexes. jocpr.comnih.gov The reaction of copper(II) salts with 2-hydroxypyridine derivatives can yield mononuclear species like [Cu(PyO)₂] or polynuclear structures, such as the tetranuclear [Cu₄OCl₆(etpy)₄] where a central μ₄-oxo atom is surrounded by a tetrahedron of copper atoms. nih.gov

Silver(I) Complexes: Ag(I) is a d¹⁰ ion that typically favors linear, two-coordinate geometries, although higher coordination numbers are possible. jscimedcentral.com Its coordination with 2-hydroxypyridonate can lead to the formation of discrete molecular complexes or coordination polymers, depending on the counter-ion and reaction conditions.

Advanced Structural Analysis of Coordination Compounds via Single Crystal X-ray Diffraction

For complexes involving 2-hydroxypyridonate ligands, SCXRD confirms the common bidentate [N,O] chelation mode. For example, in the crystal structure of a Ni(II) complex with a related ligand, the metal center was found in a distorted octahedral environment, with precise Ni-O and Ni-N bond distances determined. researchgate.net Similarly, analysis of various copper(II) complexes has revealed mononuclear square planar units, tetranuclear clusters with a [Cu₄(μ₄-O)] core, and one-dimensional chain structures. nih.gov These studies underscore the power of SCXRD in revealing the subtle structural variations that arise from changes in the ligand, metal ion, or reaction conditions.

Table 2: Illustrative Crystallographic Data for a Related Transition Metal Complex

| Parameter | trans-[CuCl₂(etpy)₂] (etpy = 2-ethylpyridine) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry | Four-coordinate, distorted square planar |

| Cu-N Bond Lengths (Å) | ~2.01 Å |

| Cu-Cl Bond Lengths (Å) | ~2.27 Å |

| N-Cu-N Angle (°) | 180° |

| Cl-Cu-Cl Angle (°) | 180° |

Data from a representative copper(II) pyridine complex to illustrate typical structural parameters. nih.gov

Exploration of Coordination Polymers and Metallosupramolecular Architectures

Coordination polymers are extended structures built from metal ions or clusters linked by organic ligands. The design of these materials relies on the predictable coordination behavior of the metal (the "node") and the geometry of the organic linker. Ligands like this compound are excellent candidates for constructing such architectures.

Supramolecular Chemistry and Crystal Engineering

Analysis of Non-covalent Interactions in the Solid State

The solid-state structure of 2-Hydroxy-5-(4-T-butylphenyl)pyridine is dictated by a variety of non-covalent interactions, which collectively determine the packing of the molecules in the crystal lattice. These interactions, though individually weak, act in concert to create a stable and well-defined three-dimensional arrangement. Key non-covalent forces at play include hydrogen bonding, π–π stacking, and C–H···π interactions.

Hydrogen Bonding: The primary and most influential non-covalent interaction in the crystal structure of this compound is the hydrogen bond. The presence of a hydroxyl group (-OH) and a pyridine (B92270) nitrogen atom within the molecule provides both a hydrogen bond donor and an acceptor site. This facilitates the formation of strong and directional O–H···N hydrogen bonds between adjacent molecules. These interactions are fundamental in creating robust supramolecular synthons, which are structural units formed by intermolecular interactions. The reliability and directionality of these hydrogen bonds make them a powerful tool in crystal engineering, guiding the assembly of molecules into predictable patterns such as chains, tapes, or more complex networks.

C–H···π Interactions: In addition to classical hydrogen bonds and π–π stacking, weaker C–H···π interactions also play a role in the solid-state assembly of this compound. In these interactions, a C–H bond, which can be weakly polarized, acts as a hydrogen bond donor, and the electron-rich π-system of an aromatic ring acts as the acceptor. The numerous C–H bonds of the tert-butyl group and the aromatic rings can participate in such interactions, contributing to the cohesion of the crystal structure by forming a network of weak connections that supplement the stronger hydrogen bonds and π–π stacking.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bonding | O-H | Pyridine N | 2.7 - 3.1 | Primary directional force, forms synthons |

| π–π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilizes packing of aromatic moieties |

| C–H···π Interactions | C-H | Aromatic Ring | 3.2 - 3.8 | Secondary cohesive forces |

Crystal Structure Analysis and Principles of Crystal Design

The crystal structure of this compound is a direct consequence of the interplay between the various non-covalent interactions discussed above. X-ray crystallography is the definitive technique for elucidating the precise arrangement of molecules in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular distances.

The principles of crystal design, or crystal engineering, aim to predict and control the formation of crystalline solids with desired structures and properties. For this compound, the predictable and robust nature of the O–H···N hydrogen bond serves as a primary design element. By understanding the preferred geometry of this interaction, it is possible to anticipate the formation of specific supramolecular motifs.

Host-Guest Chemistry and Molecular Recognition Phenomena

The molecular structure of this compound, with its combination of a hydrogen-bonding pyridinol core and a bulky hydrophobic substituent, suggests its potential for use in host-guest chemistry. Host-guest complexes are formed when a host molecule encapsulates or binds a guest molecule or ion through non-covalent interactions.

In the context of this compound, the self-assembly of molecules via hydrogen bonding can lead to the formation of cavities or channels within the crystal lattice. These voids may be of suitable size and shape to accommodate small solvent molecules or other guest species, leading to the formation of clathrates or inclusion compounds. The tert-butyl groups, due to their size, can act as "spacer" units, helping to create these cavities.

Molecular recognition is the specific binding of a guest to a complementary host. The hydrogen bonding capabilities of the 2-hydroxypyridine (B17775) moiety can be exploited for the selective recognition of guest molecules that possess complementary hydrogen bond donor or acceptor sites. The hydrophobic pocket created by the tert-butylphenyl groups could also play a role in binding non-polar guest molecules through van der Waals forces and the hydrophobic effect. The ability to trap specific molecules within its crystal lattice could lead to applications in separation, storage, or sensing.

Design and Assembly of Functional Supramolecular Architectures

The principles of crystal engineering can be applied to this compound to design and assemble functional supramolecular architectures. By systematically modifying the molecular structure or co-crystallizing it with other molecules (co-formers), it is possible to create new materials with tailored properties.

For example, the introduction of additional functional groups capable of forming other types of non-covalent interactions, such as halogen bonding, could lead to the formation of more complex and robust supramolecular networks. Co-crystallization with complementary molecules that can form strong and predictable hydrogen bonds with the 2-hydroxypyridine unit can be used to construct binary or multi-component crystalline materials with altered physical properties, such as solubility, melting point, and stability.

The assembly of this compound into well-defined architectures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks, is a key goal. These architectures can provide a scaffold for the organization of other molecules or for the creation of materials with specific functions, such as porous materials for gas storage or materials with interesting optical or electronic properties. The combination of strong, directional hydrogen bonds and the steric influence of the bulky substituent makes this compound a versatile building block for the construction of a wide range of functional supramolecular architectures.

| Supramolecular Architecture | Driving Interactions | Potential Functionality |

| 1D Tapes/Chains | O–H···N Hydrogen Bonds | Anisotropic material properties |

| 2D Sheets | Hydrogen Bonds, π–π Stacking | Layered materials, intercalation hosts |

| 3D Frameworks | Combination of all interactions | Porous materials, molecular sieves |

Catalytic Applications

Role as Ligands in Homogeneous and Heterogeneous Catalysis

No published studies were identified that investigate the use of 2-Hydroxy-5-(4-T-butylphenyl)pyridine as a ligand in either homogeneous or heterogeneous catalysis.

Investigation of Specific Catalytic Transformations

Carbon Dioxide Utilization

There is no available research on the application of this compound or its metal complexes in the catalytic utilization of carbon dioxide.

Hydrogenation and Dehydrogenation Reactions

No literature could be found detailing the use of this compound as a component in catalysts for hydrogenation or dehydrogenation reactions.

Catalyst Design and Performance Optimization Strategies

In the absence of any established catalytic applications for this compound, there are no corresponding studies on the design and performance optimization of catalysts based on this compound.

Advanced Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Properties

No specific studies detailing the use or electroluminescent properties of 2-Hydroxy-5-(4-T-butylphenyl)pyridine in Organic Light-Emitting Diodes (OLEDs) were found. While general classes of compounds like hydroxyphenylpyridines and other pyridine (B92270) derivatives are mentioned in patents as potential ligands or components for OLED materials, specific performance data, synthesis, or device architecture involving this compound is not available in the reviewed literature. google.comgoogle.com

Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs)

Research into additives for DSSCs and PSCs frequently references pyridine-based molecules. However, the specific compound this compound is not identified in the literature for these applications. The roles described are characteristic of 4-tert-butylpyridine (B128874) (TBP), a common additive used to improve device performance.

Development of Chemosensors and Molecular Probes

The combination of a hydroxyphenyl group and a pyridine ring is a common motif in ligands designed for ion sensing. However, specific applications of this compound as a chemosensor or molecular probe are not documented.

Research on Biological Activity Mechanisms Non Clinical Focus

Investigation of Receptor Antagonism Mechanisms (e.g., TRPV1 Antagonism)

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a crucial ion channel involved in the perception of pain and inflammatory responses. patsnap.com Antagonists of this receptor block its activation by noxious stimuli, thereby preventing the transmission of pain signals. patsnap.com

Research has been conducted on a series of compounds that are analogues of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, investigating their potential as human TRPV1 (hTRPV1) antagonists. nih.gov Within this series, derivatives containing a 4-t-butylphenyl C-region were synthesized and evaluated. nih.gov Specifically, 2-oxy derivatives of the 4-t-butylphenyl C-region were shown to exhibit antagonistic activity against hTRPV1. nih.gov

While these 2-oxy derivatives of the 4-t-butylphenyl C-region generally showed similar or slightly less potent antagonism compared to their corresponding 6-t-butylpyridine surrogates, several compounds demonstrated significant potency. nih.gov For instance, the 2-hexyloxy and 2-isopentyloxy derivatives displayed potent antagonism with Kᵢ values of 0.5 nM and 0.6 nM, respectively. nih.gov The structure-activity relationship (SAR) analysis indicated that pyridine (B92270) C-region derivatives were generally slightly better antagonists than the corresponding phenyl surrogates. nih.gov A number of these compounds showed excellent antagonism against capsaicin activation with subnanomolar potencies. nih.gov

Table 1: In Vitro hTRPV1 Antagonistic Activities for 2-Oxy Derivatives of the 4-t-butylphenyl C-Region Analogues

| Compound | R Group | Kᵢ (nM) |

|---|---|---|

| 51 | n-Hexyl | 0.5 |

| 54 | Isopentyl | 0.6 |

Data sourced from a study on t-Butyl pyridine and phenyl C-region analogues as potent TRPV1 antagonists. nih.gov

Studies on Antimicrobial Activity and Efficacy against Pathogens

Based on the available scientific literature, no specific studies investigating the antimicrobial activity and efficacy against pathogens for the compound 2-Hydroxy-5-(4-T-butylphenyl)pyridine have been reported. While research into the antimicrobial properties of various other pyridine derivatives is extensive, data focusing solely on this specific compound is not present in the reviewed sources. nih.govmdpi.com

Elucidation of Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase, Aldose Reductase)

There is currently no available research data detailing the specific enzyme inhibition mechanisms of this compound against thymidylate synthase or aldose reductase. Scientific investigations have explored numerous other compounds as inhibitors for these enzymes, but studies specifically elucidating the inhibitory action of this compound on these particular enzymes have not been identified in the public domain. nih.govnih.gov

Future Research Directions and Outlook

Emerging Synthetic Methodologies

Future synthetic research on 2-Hydroxy-5-(4-T-butylphenyl)pyridine will likely focus on developing more efficient, sustainable, and diverse synthetic routes. While classical methods for pyridine (B92270) synthesis exist, emerging methodologies offer significant advantages in terms of yield, atom economy, and environmental impact. mdpi.comnih.gov

Key areas for exploration include:

Multicomponent Reactions (MCRs): One-pot MCRs are powerful tools for building molecular complexity in a single step. mdpi.com Developing an MCR strategy for this compound, potentially by condensing a suitable ketone, an alkene derivative, and an ammonia (B1221849) source, could offer a highly efficient and convergent route to this scaffold and its analogs under solvent-free or green conditions. mdpi.com

Continuous Flow Synthesis: The application of continuous flow chemistry could enable the safe, scalable, and highly controlled production of this compound. acs.org This methodology allows for precise control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and purity while minimizing hazardous waste.

Advanced Catalysis: The exploration of novel catalytic systems, including heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs), could lead to more sustainable synthetic processes through catalyst recyclability. nih.govnumberanalytics.com Furthermore, the use of photocatalysis or electrocatalysis represents a modern approach that can offer mild reaction conditions and unique reactivity pathways. numberanalytics.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction times, operational simplicity, high yields. mdpi.com | Identification of suitable starting materials and green reaction conditions (e.g., solvent-free). mdpi.com |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, improved yield and purity. acs.org | Development of a robust flow reactor setup and optimization of reaction parameters. |

| Advanced Catalysis (e.g., Photocatalysis, Heterogeneous) | Mild reaction conditions, high selectivity, catalyst recyclability, sustainability. numberanalytics.com | Design and screening of novel catalysts tailored for pyridine ring formation or functionalization. |

Synergistic Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental validation is a powerful paradigm for accelerating the discovery and optimization of new molecules. For this compound, this synergy can provide deep insights into its fundamental properties and guide the design of derivatives with tailored functions.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including geometric parameters, electronic structure, and spectroscopic signatures. tandfonline.com Such studies can help elucidate the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, predict reactivity sites through molecular electrostatic potential maps, and support the interpretation of experimental data. tandfonline.commdpi.com

Predictive Modeling: Computational models can be used to predict the electrochemical behavior of the molecule, correlating theoretical data with experimental results from techniques like cyclic voltammetry. mdpi.com This can be crucial for applications in electronics or sensors. Similarly, docking studies can predict binding affinities to biological targets, guiding the synthesis of potentially bioactive derivatives. nih.gov

Spectroscopic Correlation: A combined computational and experimental approach can be used to assign and understand complex spectroscopic data (e.g., NMR, IR). rsc.org Theoretical calculations can help confirm structures and understand the nature of intermolecular interactions in the solid state or in solution.

Advanced Characterization Techniques

A thorough understanding of the structure of this compound in both the solid state and solution is fundamental to understanding its properties. While standard techniques like NMR and mass spectrometry are essential, advanced characterization methods can provide unparalleled detail. nih.gov

Single-Crystal X-ray Diffraction (SCXRD): Obtaining a high-quality crystal structure through SCXRD is a primary goal. This would provide definitive proof of the molecular structure, including bond lengths, bond angles, and, crucially, the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern its solid-state packing. nih.gov This information is vital for materials science applications.

Solid-State NMR (ssNMR): For cases where suitable single crystals cannot be obtained, or to study the bulk polycrystalline material, ssNMR is a powerful tool. It can provide information on the local environment of atoms and help to understand polymorphism and molecular dynamics in the solid state. rsc.orgacs.org

Multinuclear NMR: Expanding beyond standard ¹H and ¹³C NMR to include other nuclei (if applicable through isotopic labeling) can offer deeper insights into molecular structure and binding interactions. researchgate.net

Novel Applications in Functional Materials and Biological Systems

The hybrid structure of this compound makes it an attractive scaffold for a variety of applications, ranging from materials science to medicinal chemistry. mdpi.comnih.gov

Functional Materials: The rigid, aromatic nature of the molecule suggests potential use in organic electronics or as a component of liquid crystals. nih.gov The pyridone moiety is an excellent ligand for metal coordination, opening possibilities for its use in creating Metal-Organic Frameworks (MOFs), coordination polymers, or novel catalysts. mdpi.comresearchgate.net The tert-butyl group can enhance solubility in organic solvents and influence solid-state packing, which is beneficial for material processing.

Biological Systems: The 2-pyridone core is a "privileged scaffold" found in numerous biologically active compounds and approved drugs. nih.govnih.gov Future research should involve screening this compound and its derivatives for a wide range of biological activities. Given the activities of related 5-aryl-pyridine compounds, promising areas for investigation include anticancer, antiviral, anti-inflammatory, and antimicrobial applications. mdpi.comnih.govnih.gov The 5-aryl substituent is a common feature in compounds targeting specific biological pathways, such as cannabinoid receptors or various enzymes. nih.govmdpi.com

Table 2: Potential Future Applications

| Application Area | Rationale based on Molecular Structure | Potential Research Direction |

|---|---|---|

| Functional Materials | Rigid aromatic core, metal-coordinating pyridone, bulky t-butyl group for solubility/packing. nih.govmdpi.com | Synthesis of liquid crystals, use as a ligand for MOFs and catalysts. |

| Medicinal Chemistry | Contains the 2-pyridone privileged scaffold; 5-aryl substitution is common in bioactive molecules. nih.govnih.gov | Screening for anticancer, antiviral, and anti-inflammatory activity; use as a scaffold for kinase inhibitors. |

| Agrochemicals | Structural similarities to known fungicides and insecticides. nih.gov | Evaluation of activity against plant pathogens and insect pests. |

Prospects for Structure-Activity/Property Relationship Studies

Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for optimizing the performance of this compound for any given application. This involves the rational design and synthesis of a library of analogs to probe how structural modifications influence function.

Key structural modifications to explore include:

Modification of the Phenyl Substituent: Replacing the para-tert-butyl group with other substituents (e.g., electron-donating groups like methoxy, electron-withdrawing groups like trifluoromethyl, or halogens) at various positions (ortho, meta, para) on the phenyl ring. mdpi.com This would elucidate the electronic and steric requirements for a desired activity or property.

Substitution on the Pyridine Ring: Introducing substituents at the C3, C4, and C6 positions of the pyridone ring. This could modulate the molecule's electronic properties, solubility, and steric profile, significantly impacting its biological activity or material characteristics. nih.gov

N-Alkylation/Arylation: Functionalizing the nitrogen atom of the pyridone ring would eliminate the hydroxy-pyridone tautomerism and provide another vector for diversification, which has been shown to be critical for tuning biological activity in related systems.

Through these systematic investigations, clear SAR and SPR trends can be established, paving the way for the data-driven design of second-generation compounds with enhanced efficacy and optimized properties. nih.gov

Q & A

Q. In Vitro Assays :

- Competitive Binding Assays : Radiolabeled PPAR-γ ligands (e.g., rosiglitazone) in HEK293 cells transfected with PPAR-γ. Measure displacement using scintillation counting.

- Transcriptional Activation : Luciferase reporter assays in cells co-transfected with PPAR response elements.

Structural Analysis : Co-crystallize the compound with PPAR-γ ligand-binding domain for X-ray diffraction (resolution ≤2.0 Å). Compare binding modes to known agonists/antagonists .

Q. How can contradictions in catalytic efficiency data for metal complexes of this compound be resolved?

- Methodological Answer :

- Standardize Reaction Conditions : Control variables like temperature (±1°C), solvent purity (HPLC-grade), and catalyst loading (mol% relative to substrate).

- Kinetic Studies : Perform time-resolved UV-Vis or GC-MS to track reaction progress. Calculate turnover frequencies (TOF) and compare across studies.

- Spectroscopic Validation : Use X-ray absorption spectroscopy (XAS) or EPR to confirm metal coordination geometry. Discrepancies may arise from undefined oxidation states or ligand dissociation during catalysis .

Q. What methodologies are recommended for studying the metal complexation behavior of this compound?

- Methodological Answer :

Synthesis of Complexes : React the compound with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol/water under nitrogen. Monitor pH (5–7) to avoid hydrolysis.

Q. Characterization :

- Magnetic Susceptibility : SQUID magnetometry to determine metal oxidation states.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand-to-metal ratio.

- Cyclic Voltammetry : Identify redox-active metal centers (e.g., Fe²⁺/Fe³⁺).

Application Testing : Evaluate catalytic activity in cross-coupling (Suzuki) or oxidation reactions. Compare turnover numbers (TON) to homogeneous catalysts like Pd(PPh₃)₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.